2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE
Description
Properties
IUPAC Name |
2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKMSGJPVMJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety has been associated with significant antimicrobial properties. Compounds containing this structure have shown efficacy against various bacteria and fungi. Studies indicate that derivatives of this compound can serve as potential lead compounds for drug synthesis due to their enhanced antimicrobial activity compared to standard drugs .
-
Anticancer Properties :
- Research has identified that derivatives of thiadiazole exhibit anticancer activities. The incorporation of the triazole ring enhances the interaction with biological targets involved in cancer progression. The compound's ability to inhibit specific enzymes linked to tumor growth makes it a candidate for further development in cancer therapeutics .
-
Enzyme Inhibition :
- The compound has been studied for its role as an enzyme inhibitor. It has shown potential as a carbonic anhydrase inhibitor and has been evaluated for its effects on cholinesterase and alkaline phosphatase activities. These properties suggest its usefulness in treating conditions like glaucoma and Alzheimer's disease .
Agricultural Applications
- Pesticide Development :
- The structural characteristics of 2-chloro-5-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline make it suitable for developing novel agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, providing a basis for developing environmentally friendly pesticides that can effectively control agricultural pests without harming beneficial organisms .
Material Science Applications
- Polymer Chemistry :
- The compound's reactivity allows it to be utilized in polymer synthesis. It can act as a building block in creating functional polymers with specific properties such as increased thermal stability or enhanced mechanical strength. Such materials are valuable in various industrial applications including coatings and composites .
Case Study 1: Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial efficacy of several derivatives based on the triazolo-thiadiazole framework. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MICs) lower than those of established antibiotics against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The study concluded that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of 2-CHLORO-5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Insights
Substituent Effects on Bioactivity: Chloro vs. Methoxy: The chloro group in the target compound (electron-withdrawing) may enhance antimicrobial efficacy compared to the methoxy group (electron-donating) in 2-methoxy-5-...aniline, as seen in studies where halogenated analogs exhibit stronger enzyme inhibition .
Positional Isomerism :
- Substitution at the para position (e.g., 5-position in the target compound) versus the ortho position (e.g., 2-position in 2-(3-ethyl-...)aniline ) alters steric and electronic interactions. For instance, para-substituted derivatives often show optimized binding to microbial enzymes compared to ortho analogs .
Safety Profiles :
- All compounds in this class are classified as irritants (GHS hazard code Xi), consistent with the reactivity of fused nitrogen-sulfur heterocycles .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., unsubstituted aniline in 2-(3-ethyl-...)aniline ) are synthesized in higher yields (~75–85%) compared to halogenated analogs (~60–70%), which require stringent reaction conditions .
Biological Activity
The compound 2-chloro-5-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a member of the triazolo-thiadiazole class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a chloro group and a triazolo-thiadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. A review emphasized that derivatives containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32.6 | Antibacterial |
| Compound B | 47.5 | Antifungal |
These findings suggest that This compound may possess comparable or superior antimicrobial properties.
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been explored in various studies. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The structure–activity relationship (SAR) analysis has shown that modifications at specific positions on the triazole ring can enhance anticancer activity .
In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against different cancer cell lines. For example:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 10 | Triazolo-thiadiazole derivative |
| HeLa (Cervical) | 15 | Triazolo-thiadiazole derivative |
These results suggest that This compound could be further investigated for its anticancer properties.
Enzyme Inhibition
Triazolo-thiadiazoles have been identified as inhibitors of various enzymes. Notably, they have shown activity against carbonic anhydrases and cholinesterases. Such enzyme inhibition is crucial for developing treatments for conditions like glaucoma and Alzheimer's disease. The inhibition constants (Ki) for certain derivatives have been reported in the nanomolar range .
Case Studies
A recent study evaluated the pharmacokinetics and bioavailability of a related triazolo-thiadiazole derivative in animal models. The results indicated favorable absorption characteristics and metabolic stability. This suggests that This compound could also exhibit similar pharmacokinetic profiles.
Q & A
Basic: What are the standard synthesis protocols for 2-chloro-5-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example, 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols are reacted with 2-chloro-N-phenylacetamide or chloroacetic acid derivatives under reflux in polar aprotic solvents (e.g., DMF). Key intermediates, such as triazole-thiols, are characterized using ¹H/¹³C NMR and FT-IR to confirm functional groups (e.g., -SH at ~2500 cm⁻¹) . Mass spectrometry (HRMS) is used to verify molecular weights.
Advanced: How can microwave-assisted synthesis improve the yield and purity of triazolothiadiazole derivatives like this compound?
Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min vs. 6–8 hrs) by enhancing reaction kinetics. For instance, microwave conditions (150–200 W, 80–120°C) with ethanol or DMF as solvents achieve >85% yield for triazolothiadiazoles. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane). This method minimizes side products like uncyclized thiosemicarbazides .
Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and ethyl groups (δ 1.2–1.4 ppm for -CH₃, δ 2.5–3.0 ppm for -CH₂). ¹³C NMR confirms triazolothiadiazole carbons (δ 150–160 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the fused heterocyclic system .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities .
Advanced: How do salt forms (e.g., hydrochloride, sodium) influence the compound’s solubility and bioactivity?
Methodological Answer:
Salt formation (e.g., HCl salt) enhances aqueous solubility via protonation of the aniline group. For example, solubility increases from <0.1 mg/mL (free base) to >5 mg/mL (HCl salt) in PBS (pH 7.4). Bioactivity is assessed via MTT assays (cancer cell lines) and enzyme inhibition studies (e.g., COX-2). Sodium salts may show improved pharmacokinetics due to higher dissolution rates .
Basic: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Control standardization : Use identical cell lines (e.g., MCF-7 for anticancer assays) and positive controls (e.g., doxorubicin).
- Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) .
Advanced: What computational tools (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
Methodological Answer:
- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chloro-aniline moiety).
- Molecular docking (AutoDock Vina): Simulate binding to targets like EGFR (PDB: 1M17). Dock scores <−7.0 kcal/mol suggest strong binding. Validate with MM-PBSA free energy calculations .
Basic: What safety protocols are recommended for handling chlorinated triazolothiadiazoles?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors.
- Waste disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .
Advanced: How can AI-driven experimental design (e.g., via COMSOL) optimize reaction conditions?
Methodological Answer:
AI platforms (e.g., COMSOL Multiphysics) simulate reaction parameters (temperature, solvent polarity) to predict optimal yields. For example, neural networks trained on 100+ triazolothiadiazole syntheses identify DMF at 110°C as ideal. Response surface methodology (RSM) models multi-variable interactions (e.g., time vs. catalyst loading) .
Basic: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Store as lyophilized powder under argon at −20°C.
- Stability assays : Monitor via HPLC at t = 0, 1, 3, 6 months. Degradation products (e.g., hydrolyzed chloro groups) are quantified at 254 nm .
Advanced: How do substituent variations (e.g., ethyl vs. methyl groups) impact electronic properties and SAR?
Methodological Answer:
- Hammett analysis : Electron-donating groups (e.g., -CH₂CH₃) increase π-electron density in the triazole ring, enhancing interactions with hydrophobic enzyme pockets.
- SAR studies : Methyl analogs show 2× lower IC₅₀ against kinases compared to ethyl derivatives due to steric hindrance. Validate via 3D-QSAR (CoMFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
